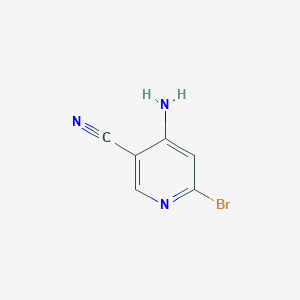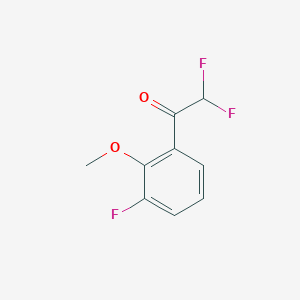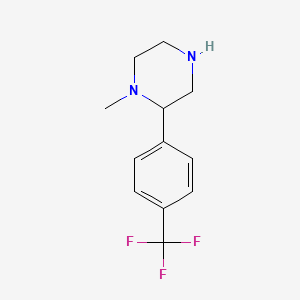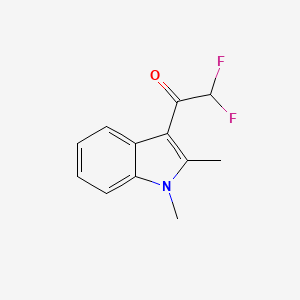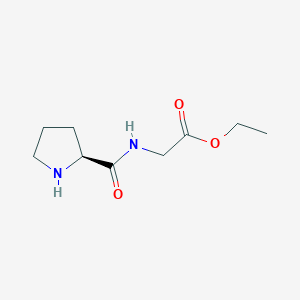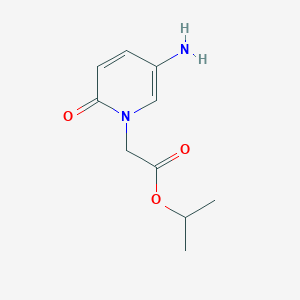
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and two methyl groups attached to a hexanol backbone. It is used in various scientific and industrial applications due to its distinct chemical properties.
準備方法
The synthesis of 1-Amino-4-ethyl-2,2-dimethylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-2,2-dimethylhexan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
化学反応の分析
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include sodium borohydride, potassium permanganate, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 1-Amino-4-ethyl-2,2-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, influencing membrane fluidity and permeability .
類似化合物との比較
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol can be compared with other similar compounds, such as:
1-Amino-2,2-dimethylhexan-3-ol: This compound lacks the ethyl group present in this compound, resulting in different chemical and physical properties.
1-Amino-4-methyl-2,2-dimethylhexan-3-ol: The presence of a methyl group instead of an ethyl group leads to variations in reactivity and applications.
1-Amino-4-ethyl-2,2-dimethylpentan-3-ol: The shorter carbon chain in this compound affects its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity.
特性
分子式 |
C10H23NO |
|---|---|
分子量 |
173.30 g/mol |
IUPAC名 |
1-amino-4-ethyl-2,2-dimethylhexan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-5-8(6-2)9(12)10(3,4)7-11/h8-9,12H,5-7,11H2,1-4H3 |
InChIキー |
MJXLJXZWNCBTGN-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(C(C)(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




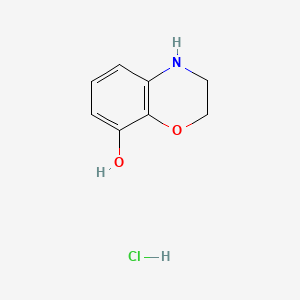


![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)
